molecular formula C10H18N4O B1524991 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine CAS No. 1248149-80-5

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine

Cat. No. B1524991
M. Wt: 210.28 g/mol
InChI Key: ZCDIOCPFJFEXGB-UHFFFAOYSA-N
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Description

“1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” is characterized by the presence of a piperidine ring attached to an oxadiazole ring via a methylene bridge . The oxadiazole ring contains two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a series of novel compounds closely related to the specified chemical structure, focusing on their potential biological activities. For instance, Sharma et al. (2014) detailed the synthesis of novel carbazole derivatives, which were evaluated for antibacterial, antifungal, and anticancer activities. Among these compounds, several exhibited significant biological activity, highlighting their potential as therapeutic agents (Sharma, Kumar, & Pathak, 2014).

Anticancer Potential

A study by Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The findings revealed that some compounds demonstrated strong anticancer activities, underscoring the importance of this chemical framework in developing novel anticancer therapies (Rehman et al., 2018).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities were investigated by Bektaş et al. (2007). This study highlighted the potential of these compounds in combating microbial infections, indicating the broad spectrum of biological activities associated with this chemical class (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Alzheimer’s Disease Drug Candidates

Rehman et al. (2018) also synthesized a series of N-substituted derivatives to evaluate new drug candidates for Alzheimer’s disease. These compounds were assessed for enzyme inhibition activity against acetylcholinesterase, showcasing their potential in addressing neurodegenerative diseases (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Future Directions

The future directions for “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given the wide range of biological activities exhibited by oxadiazoles . This could include the design of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-10-12-9(13-15-10)7-14-5-3-4-8(11)6-14/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDIOCPFJFEXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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